Methyl 3,7-dichloro-1H-indazole-5-carboxylate
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Overview
Description
Methyl 3,7-dichloro-1H-indazole-5-carboxylate is a chemical compound belonging to the indazole family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,7-dichloro-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,7-dichloroaniline with ethyl oxalyl chloride, followed by cyclization in the presence of a base such as sodium ethoxide. The resulting intermediate is then esterified using methanol to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,7-dichloro-1H-indazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the indazole ring.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indazole derivatives, while reduction and oxidation can lead to different functionalized compounds.
Scientific Research Applications
Methyl 3,7-dichloro-1H-indazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3,7-dichloro-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Methyl 1H-indazole-5-carboxylate
- 3,7-Dichloro-1H-indazole
- Methyl 3-chloro-1H-indazole-5-carboxylate
Comparison: Methyl 3,7-dichloro-1H-indazole-5-carboxylate is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications.
Properties
CAS No. |
1000341-57-0 |
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Molecular Formula |
C9H6Cl2N2O2 |
Molecular Weight |
245.06 g/mol |
IUPAC Name |
methyl 3,7-dichloro-2H-indazole-5-carboxylate |
InChI |
InChI=1S/C9H6Cl2N2O2/c1-15-9(14)4-2-5-7(6(10)3-4)12-13-8(5)11/h2-3H,1H3,(H,12,13) |
InChI Key |
PSIGTFZGKWSTKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(NN=C2C(=C1)Cl)Cl |
Origin of Product |
United States |
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